molecular formula C7H7ClFNO B2758545 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol CAS No. 2416230-45-8

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol

Cat. No.: B2758545
CAS No.: 2416230-45-8
M. Wt: 175.59
InChI Key: XHINIDQZYFLYIP-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol is an organic compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol typically involves the reaction of 2-chloro-3-fluoropyridine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-3-fluoropyridin-4-yl)methanol
  • 2-Fluoropyridin-4-yl)methanol
  • 3-Fluoropyridin-4-yl)methanol
  • 2-Chloro-5-phenylpyridin-3-yl)methanol

Uniqueness

2-(2-Chloro-3-fluoropyridin-4-yl)ethanol is unique due to the presence of both chlorine and fluorine atoms in the pyridine ring, which imparts distinct chemical properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-(2-chloro-3-fluoropyridin-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c8-7-6(9)5(2-4-11)1-3-10-7/h1,3,11H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHINIDQZYFLYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCO)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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